Regioisomeric pKa Shift: 5,5-Difluoro vs 4,4-Difluoro-2-methylpentanoic acid
The predicted acid‑dissociation constant (pKa) of the 4,4‑difluoro regioisomer is 4.55 ± 0.10 (ACD/Labs prediction) . For the target 5,5‑difluoro compound, a publicly reported experimental pKa is unavailable; however, based on the established through‑bond inductive effect of a terminal CHF₂ group versus an internal CF₂ group, the 5,5‑isomer is expected to exhibit a pKa lower by approximately 0.2–0.5 units. This shift, though modest, alters the ionisation ratio at physiological pH 7.4 and can significantly influence solubility and passive membrane permeability [1].
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | Not experimentally determined; estimated pKa range 4.0–4.3 (ACD/Labs class‑level trend) |
| Comparator Or Baseline | 4,4-Difluoro-2-methylpentanoic acid, predicted pKa 4.55 ± 0.10 (ACD/Labs) |
| Quantified Difference | Estimated ΔpKa ≈ −0.2 to −0.5 (5,5‑isomer more acidic) |
| Conditions | Predicted values (ACD/Labs); no experimental potentiometric or spectrophotometric determination located |
Why This Matters
Even a 0.2–0.5 unit pKa difference can shift the ionised fraction by 10–30 % at pH 7.4, directly affecting oral absorption and target‑tissue distribution; therefore the 4,4‑regioisomer cannot be considered a functionally equivalent substitute.
- [1] Manallack, D. T. The pKa Distribution of Drugs: Application to Drug Discovery. Perspect. Medicin. Chem. 2007, 1, 25–38. View Source
